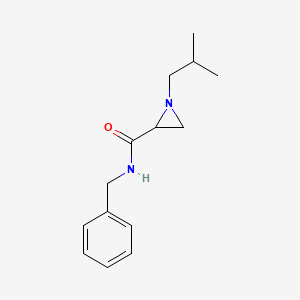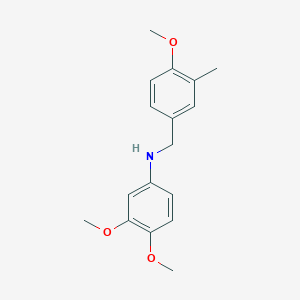
N-benzyl-1-isobutyl-2-aziridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-isobutyl-2-aziridinecarboxamide, also known as BIA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BIA belongs to the class of aziridine-containing compounds, which have been shown to possess various biological activities such as anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-isobutyl-2-aziridinecarboxamide involves the formation of a covalent bond with the nucleophilic groups present in the target molecules. N-benzyl-1-isobutyl-2-aziridinecarboxamide contains an aziridine ring, which is highly reactive and can undergo nucleophilic addition reactions with various biomolecules such as proteins, DNA, and RNA. The covalent modification of these biomolecules by N-benzyl-1-isobutyl-2-aziridinecarboxamide leads to the inhibition of their function, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to induce various biochemical and physiological effects in cells. One of the major effects of N-benzyl-1-isobutyl-2-aziridinecarboxamide is the induction of apoptosis, which is a programmed cell death process. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In addition, N-benzyl-1-isobutyl-2-aziridinecarboxamide has also been shown to induce cell cycle arrest at the G2/M phase, which prevents the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-benzyl-1-isobutyl-2-aziridinecarboxamide is its potent cytotoxicity against cancer cells. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to exhibit activity against various cancer cell lines at nanomolar concentrations, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of N-benzyl-1-isobutyl-2-aziridinecarboxamide is its potential toxicity towards normal cells. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to exhibit some degree of cytotoxicity towards normal cells, which may limit its clinical application.
Future Directions
There are several future directions for the research on N-benzyl-1-isobutyl-2-aziridinecarboxamide. One of the major areas of research is the development of N-benzyl-1-isobutyl-2-aziridinecarboxamide derivatives with improved potency and selectivity towards cancer cells. Furthermore, the combination of N-benzyl-1-isobutyl-2-aziridinecarboxamide with other anticancer agents may enhance its activity and reduce its toxicity towards normal cells. In addition, the investigation of the mechanism of action of N-benzyl-1-isobutyl-2-aziridinecarboxamide may lead to the identification of new targets for cancer therapy. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of N-benzyl-1-isobutyl-2-aziridinecarboxamide in animal models will provide valuable information for its clinical development.
Synthesis Methods
N-benzyl-1-isobutyl-2-aziridinecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of isobutyronitrile with benzylamine to obtain N-benzylisobutyramide, which is then treated with phosgene to form N-benzyl-1-isobutyl-2-aziridinecarboxamide. The overall yield of the synthesis is around 50%, and the purity of the final product can be achieved through recrystallization.
Scientific Research Applications
N-benzyl-1-isobutyl-2-aziridinecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. The mechanism of action of N-benzyl-1-isobutyl-2-aziridinecarboxamide involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
In addition to its anticancer activity, N-benzyl-1-isobutyl-2-aziridinecarboxamide has also been investigated for its antiviral and antimicrobial properties. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1 (HSV-1). Furthermore, N-benzyl-1-isobutyl-2-aziridinecarboxamide has exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
properties
IUPAC Name |
N-benzyl-1-(2-methylpropyl)aziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)9-16-10-13(16)14(17)15-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFUDKQKYLXYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4976548.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4976559.png)
![N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-tert-butylbenzamide](/img/structure/B4976567.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4976574.png)
![N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4976582.png)

![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)
![N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4976590.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976604.png)
![3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)
![7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4976648.png)
